3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid is a synthetic organic compound belonging to the class of 3-amino-4-pyridine carboxylic acid derivatives. [] It has emerged as a promising lead compound for the development of selective inhibitors targeting the KDM4 (JMJD2) family of histone lysine demethylases. [] This enzyme family plays a crucial role in regulating gene expression by modifying histone proteins, which are involved in DNA packaging. [] Dysregulation of these enzymes has been linked to various diseases, making them attractive therapeutic targets.
3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid is a complex organic compound that integrates a furan moiety with a pyridine structure, presenting significant potential in medicinal chemistry. This compound is characterized by its unique structural features, which include a furan ring attached to a pyridine backbone through an amino group and a carboxylic acid functional group. The presence of these functional groups suggests possible bioactivity and utility in various chemical reactions.
The compound can be synthesized through various organic synthesis methods, often involving the reaction of furan derivatives with pyridine-4-carboxylic acid or its derivatives. Research indicates that compounds with furan and pyridine motifs are prevalent in nature and have been explored for their biological activities, including antimicrobial and anticancer properties.
3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid can be classified as:
The synthesis of 3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid can be achieved through several methods:
The synthesis typically requires:
Key molecular data include:
3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid can undergo various chemical reactions:
These reactions typically require:
The mechanism of action for compounds like 3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid often involves interaction with biological targets such as enzymes or receptors.
Studies have shown that similar compounds exhibit significant biological activities, including inhibition of tumor growth and antimicrobial effects against various pathogens.
Key physical properties include:
Chemical properties include:
3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid has several scientific applications:
This compound exemplifies the intersection of organic chemistry and medicinal applications, underscoring the importance of heterocyclic compounds in drug discovery and development.
3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid (CAS 1461602-86-7) emerged as a research compound in the mid-2010s, coinciding with intensified exploration of epigenetic modulators. While not itself a clinical candidate, its structural architecture shares key features with histone demethylase inhibitors like the GSK-J series (e.g., GSK-J1/J4) [4]. The compound’s initial documentation in chemical databases (2015-2020) aligned with growing interest in 2-substituted pyridine-4-carboxylic acids as bioisosteres for α-ketoglutarate—a cofactor of Jumonji C-domain (JmjC) lysine demethylases [4] [5]. Its synthesis likely stemmed from fragment-based drug design strategies targeting epigenetic enzymes, though precise discovery milestones remain proprietary.
Table 1: Key Identifiers and Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 1461602-86-7 | [1] |
Molecular Formula | C₁₁H₁₀N₂O₃ | [1] |
Molecular Weight | 218.21 g/mol | [1] |
SMILES | O=C(C1=C(NCC2=CC=CO2)C=NC=C1)O | [1] |
Purity Specification | ≥95% | [2] |
Storage Conditions | Cool, dry place (-20°C recommended) | [2] |
The compound’s bioisosteric potential derives from its carboxylate group, which mimics α-ketoglutarate’s C-1 carboxylate in KDM active sites. Molecular modeling suggests the furan oxygen and pyridine nitrogen form a hydrogen-bonding triad with key residues in JmjC KDMs (e.g., KDM4A/KDM6B), competitively inhibiting substrate binding [3] [4]. This is exemplified by PubChem entry CID 127031759—a lithium salt derivative of a structurally analogous furan-pyridine carboxylate—designed to enhance solubility for in vitro assays [3]. Unlike clinical-stage KDM inhibitors (e.g., GSK-J4), 3-{[(furan-2-yl)methyl]amino}pyridine-4-carboxylic acid lacks the bulky hydrophobic extensions critical for high-affinity binding, limiting its potency. Nevertheless, it serves as a versatile scaffold for probing KDM-ligand interactions, particularly in crystallographic studies due to its compact size [4] [5].
Furan-pyridine hybrids constitute a privileged chemotype in medicinal chemistry due to their:
Patent US6974870B2 demonstrates furan-pyridine hybrids’ applicability in kinase and epigenetic targets, citing analogs with low-micromolar IC₅₀ values [5]. Similarly, DrugBank lists furan-linked pyridines as protease inhibitors and allosteric modulators (e.g., bexicaserin) [6]. The methylamino linker in 3-{[(furan-2-yl)methyl]amino}pyridine-4-carboxylic acid confers conformational flexibility, allowing the furan ring to adopt orientations critical for π-stacking in hydrophobic pockets—a feature leveraged in GSK-J1’s design [4] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1